

# ST-67: A Novel Immuno-Oncology Agent in Combination Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: YS-67

Cat. No.: B12365708

[Get Quote](#)

A Comparative Guide for Researchers and Drug Development Professionals

ST-67, a novel investigational cytokine-based therapeutic, is emerging as a promising agent in the field of immuno-oncology. This guide provides a comprehensive overview of the available data on the efficacy of ST-67 in combination with other drugs, with a focus on preclinical findings and ongoing clinical evaluations. Due to the early stage of development, publicly available quantitative data is limited; however, this guide will objectively present the existing information to inform researchers and drug development professionals.

## Mechanism of Action: A Decoy-Resistant IL-18 Variant

ST-067 is a first-in-class, engineered variant of Interleukin-18 (IL-18), a potent pro-inflammatory cytokine that stimulates both the innate and adaptive immune systems. A key challenge with previous IL-18-based therapies has been the presence of a natural decoy receptor, IL-18 binding protein (IL-18BP), which is often overexpressed in the tumor microenvironment and neutralizes the anti-tumor activity of IL-18.

ST-067 is designed to be "decoy-resistant," meaning it can bind to the IL-18 receptor and activate downstream signaling pathways, even in the presence of high concentrations of IL-18BP.<sup>[1]</sup> This allows ST-067 to exert its full immunostimulatory effects, leading to the activation of natural killer (NK) cells and T cells, and the production of interferon-gamma (IFN- $\gamma$ ), a critical cytokine in the anti-tumor immune response.

[Click to download full resolution via product page](#)

Caption: Mechanism of Action of ST-067.

## Preclinical Efficacy in Combination Therapies

Preclinical studies have demonstrated the potential of ST-067 to enhance the anti-tumor effects of other immunotherapies. While specific quantitative data from these studies are not yet publicly available, press releases and scientific abstracts have highlighted significant findings.

| Combination Partner                  | Tumor Models                                                                                                    | Reported Outcomes                                                                                                                                   |
|--------------------------------------|-----------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|
| Anti-PD-1 Antibody                   | Murine colorectal and melanoma syngeneic tumor models. <a href="#">[2]</a> <a href="#">[3]</a>                  | Significant tumor regression and prolonged survival. <a href="#">[2]</a> <a href="#">[3]</a>                                                        |
| Bispecific T-cell Engagers (BiTEs)   | Melanoma, humanized models of colorectal cancer and B-cell acute lymphoblastic leukemia.<br><a href="#">[4]</a> | Enhanced tumor growth inhibition without observed weight loss. <a href="#">[4]</a> Potential to induce immunological memory.<br><a href="#">[4]</a> |
| Teclistamab (a Bi-specific Antibody) | Preclinical models of multiple myeloma.                                                                         | Potentiation of T-cell activity. <a href="#">[5]</a>                                                                                                |

Note: The table summarizes qualitative outcomes from preclinical studies as reported in publicly available documents. Detailed quantitative data and full study protocols are not yet available.

## Experimental Protocols

Detailed experimental protocols for the preclinical studies are not yet published. However, based on standard practices in immuno-oncology research, a general workflow can be inferred.



[Click to download full resolution via product page](#)

Caption: Generalized Preclinical Experimental Workflow.

# Clinical Development: ST-067 in Combination with Pembrolizumab

ST-067 is currently being evaluated in a Phase 1/2 clinical trial in combination with the anti-PD-1 antibody pembrolizumab (KEYTRUDA®) for the treatment of various advanced solid tumors (NCT04787042).[\[6\]](#)

## Trial Design and Objectives

The primary objectives of this open-label, dose-escalation study are to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (R2PD) of ST-067 when administered with pembrolizumab.[\[6\]](#)

| Parameter                        | Description                                                                                                                            |
|----------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| Trial Identifier                 | NCT04787042                                                                                                                            |
| Phase                            | Phase 1/2                                                                                                                              |
| Title                            | A First-In-Human Phase 1/2 Open-Label Study of ST-067...in Combination with Pembrolizumab in Subjects with Advanced Solid Malignancies |
| Interventions                    | - ST-067 (subcutaneous injection) -<br>Pembrolizumab (intravenous infusion)                                                            |
| Patient Population               | Patients with advanced, pre-treated solid tumors. <a href="#">[2]</a>                                                                  |
| Primary Objectives               | - Determine the Maximum Tolerated Dose (MTD) - Determine the Recommended Phase 2 Dose (R2PD) <a href="#">[6]</a>                       |
| Secondary Objectives             | - Safety and tolerability - Pharmacokinetics - Pharmacodynamics - Preliminary anti-tumor activity <a href="#">[6]</a>                  |
| Initial Dosing (Combination Arm) | - ST-067: Starting at 30 µg/kg once weekly -<br>Pembrolizumab: 200 mg every 3 weeks <a href="#">[7]</a>                                |

As of the latest available information, this trial is in the dose-escalation phase, and no efficacy data has been publicly released.

## Future Directions

The preclinical data for ST-067 in combination with other immunotherapies are encouraging and provide a strong rationale for the ongoing clinical development. The results of the Phase 1/2 trial with pembrolizumab will be critical in establishing the safety and preliminary efficacy of this combination. Furthermore, Simcha Therapeutics has announced the initiation of two additional clinical studies for ST-067 in hematological malignancies: one in acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS), and another in combination with teclistamab for multiple myeloma.

The unique "decoy-resistant" mechanism of ST-067 positions it as a potentially valuable component of various combination immunotherapy regimens. Future research will likely explore its synergy with a broader range of anti-cancer agents, including other checkpoint inhibitors, targeted therapies, and cell-based therapies. The scientific community awaits the release of quantitative preclinical data and the initial results from the ongoing clinical trials to fully assess the therapeutic potential of ST-067.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [simchatx.com](http://simchatx.com) [simchatx.com]
- 2. [researchgate.net](http://researchgate.net) [researchgate.net]
- 3. [jitc.bmj.com](http://jitc.bmj.com) [jitc.bmj.com]
- 4. Simcha Therapeutics Presents Preclinical Data Demonstrating [globenewswire.com](http://globenewswire.com)
- 5. Trial in Progress: ST-067 (decoy-resistant IL-18) with Teclistamab in Multiple Myeloma | Blood | American Society of Hematology [ashpublications.org](http://ashpublications.org)
- 6. [simchatx.com](http://simchatx.com) [simchatx.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [ST-67: A Novel Immuno-Oncology Agent in Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12365708#ys-67-efficacy-in-combination-with-other-drugs]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)